![molecular formula C13H16BrN3O2S B4368235 N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4368235.png)
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
Descripción general
Descripción
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 41-2272 is a potent activator of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). In
Mecanismo De Acción
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 exerts its pharmacological effects by activating sGC, which leads to an increase in cGMP levels. cGMP is a second messenger that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and apoptosis. The activation of sGC by N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 is independent of nitric oxide (NO), which is another activator of sGC. This makes N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 a potential therapeutic agent in diseases where NO production is impaired or insufficient.
Biochemical and Physiological Effects
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 has been shown to induce vasodilation, reduce inflammation, and inhibit platelet aggregation. The vasodilatory effect of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 is mediated by the activation of sGC and subsequent increase in cGMP levels, which leads to the relaxation of smooth muscle cells. The anti-inflammatory effect of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 is attributed to the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory gene expression. The antiplatelet effect of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 is mediated by the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterases, which leads to an increase in cAMP levels and subsequent inhibition of platelet aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 is a potent and selective activator of sGC, which makes it a valuable tool in the study of cGMP signaling pathways. The advantages of using N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 include its high potency, selectivity, and ability to activate sGC independently of NO. However, the limitations of using N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 include its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
The potential therapeutic applications of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 are still being explored, and there are several future directions for research. One area of research is the development of more potent and selective sGC activators that can overcome the limitations of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272. Another area of research is the identification of new therapeutic targets for N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272, such as neurological disorders and metabolic diseases. Additionally, the combination of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 with other drugs or therapies may enhance its therapeutic efficacy and reduce potential toxicity.
Aplicaciones Científicas De Investigación
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases such as cardiovascular diseases, pulmonary hypertension, and cancer. In cardiovascular diseases, N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 has been shown to improve cardiac function and reduce myocardial ischemia-reperfusion injury. In pulmonary hypertension, N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 has been found to reduce pulmonary artery pressure and improve right ventricular function. In cancer, N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.
Propiedades
IUPAC Name |
N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S/c1-3-17-9-12(14)13(15-17)10-16(2)20(18,19)11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVPXOKFDWSGPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.